

# Application Note: Gas Chromatographic Analysis of 2-Methylphenethyl Alcohol

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## Compound of Interest

Compound Name: 2-Methylphenethyl alcohol

Cat. No.: B011782

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## Introduction

**2-Methylphenethyl alcohol** (CAS: 19819-98-8), also known as o-methylphenethyl alcohol or 2-(2-methylphenyl)ethanol, is an aromatic alcohol with the molecular formula  $C_9H_{12}O$  and a molecular weight of 136.19 g/mol.[1][2][3] It is a liquid at room temperature with a boiling point of approximately 243-244 °C.[4][5] This compound serves as a valuable intermediate in chemical synthesis and is noted as a fragrance ingredient.[1] Due to its semi-volatile nature, gas chromatography (GC) is an ideal analytical technique for its separation and quantification in various matrices.[6][7]

This application note provides detailed protocols for the analysis of **2-Methylphenethyl alcohol** using Gas Chromatography with both Flame Ionization Detection (GC-FID) for quantification and Mass Spectrometry (GC-MS) for identification and confirmation.

## Experimental Protocols

### 1. Reagents and Materials

- Analyte: **2-Methylphenethyl alcohol** standard (≥98% purity)
- Solvent: HPLC-grade or GC-grade Methanol
- Apparatus: 10 mL volumetric flasks, calibrated micropipettes, 2 mL autosampler vials with septa caps.[8]

## 2. Sample and Standard Preparation

A key step in GC analysis is the appropriate preparation of the sample by dissolving it in a volatile solvent.<sup>[8]</sup>

- Stock Standard Solution (1 mg/mL):
  - Accurately weigh 10 mg of **2-Methylphenethyl alcohol** standard.
  - Transfer the standard into a 10 mL volumetric flask.
  - Dissolve and dilute to the mark with methanol. Stopper and invert several times to ensure homogeneity.
- Calibration Standards:
  - Perform serial dilutions of the stock solution using methanol to prepare a series of calibration standards.
  - Suggested concentration levels: 10 µg/mL, 25 µg/mL, 50 µg/mL, 100 µg/mL, and 250 µg/mL.
  - Transfer the final dilutions into 2 mL GC vials for analysis.
- Unknown Sample Preparation:
  - Accurately weigh or pipette the sample containing the analyte.
  - Dissolve the sample in a known volume of methanol to achieve an expected concentration within the calibration range (e.g., 0.1 - 1 mg/mL).<sup>[6]</sup>
  - If the sample is not fully soluble, consider an alternative solvent or sample extraction technique. For complex matrices, a liquid-liquid extraction with a solvent like dichloromethane may be necessary.<sup>[9]</sup>
  - Filter the final solution if particulates are present and transfer it to a 2 mL GC vial.

## 3. Instrumentation and Analytical Conditions

The following tables summarize the recommended instrumental parameters for both GC-FID and GC-MS analysis. These are based on standard methods for analyzing alcohols and similar volatile compounds in solution.[\[7\]](#)[\[10\]](#)

Table 1: Recommended GC Method Parameters

Parameter	GC-FID Setting	GC-MS Setting
System	Gas Chromatograph with FID	Gas Chromatograph with Mass Spectrometer
Inlet	Split/Splitless	Split/Splitless
Inlet Temperature	250 °C	250 °C
Split Ratio	30:1	30:1
Injection Volume	1 µL	1 µL
Column	DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm)	DB-FATWAX UI or equivalent polar wax column (e.g., 30 m x 0.25 mm, 0.25 µm)
Carrier Gas	Helium, Constant Flow	Helium, Constant Flow
Flow Rate	1.2 mL/min	1.2 mL/min
Oven Program		
Initial Temperature	60 °C, hold for 2 minutes	60 °C, hold for 2 minutes
Ramp 1	10 °C/min to 245 °C	10 °C/min to 245 °C
Hold Time	Hold for 5 minutes	Hold for 5 minutes
Detector	Flame Ionization Detector (FID)	Mass Spectrometer (MS)
FID Temperature	260 °C	N/A
H <sub>2</sub> Flow	30 mL/min	N/A
Air Flow	300 mL/min	N/A
Makeup Gas (N <sub>2</sub> )	25 mL/min	N/A
MS Transfer Line	N/A	250 °C
Ion Source Temp	N/A	230 °C

| Mass Scan Range | N/A | 35 - 350 amu |

## Data Presentation

Quantitative and qualitative data are crucial for the complete analysis of **2-Methylphenethyl alcohol**. The Kovats Retention Index provides a standardized measure of retention, while mass spectrometry offers definitive structural information.[\[1\]](#)

Table 2: Expected Analytical Data for **2-Methylphenethyl Alcohol**

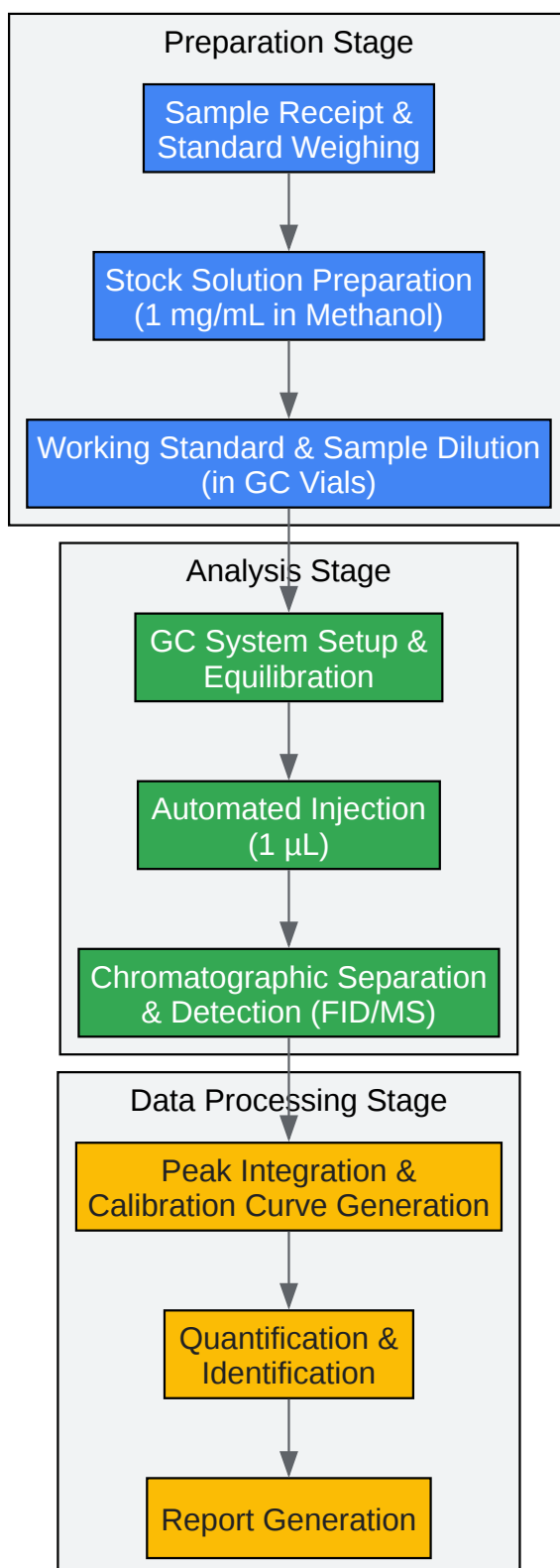
Parameter	Value	Reference
Kovats Retention Index (Standard Non-Polar Column)	1216	<a href="#">[1]</a>
Kovats Retention Index (Standard Polar Column)	2012	<a href="#">[1]</a>
Primary Mass Fragment (m/z)	105	<a href="#">[1]</a>
Secondary Mass Fragment (m/z)	136 (Molecular Ion)	<a href="#">[1]</a>

| Tertiary Mass Fragment (m/z) | 106 |[\[1\]](#) |

## Visualized Workflows

### Analytical Workflow Diagram

The overall process from sample handling to final reporting follows a structured path to ensure data quality and reproducibility.

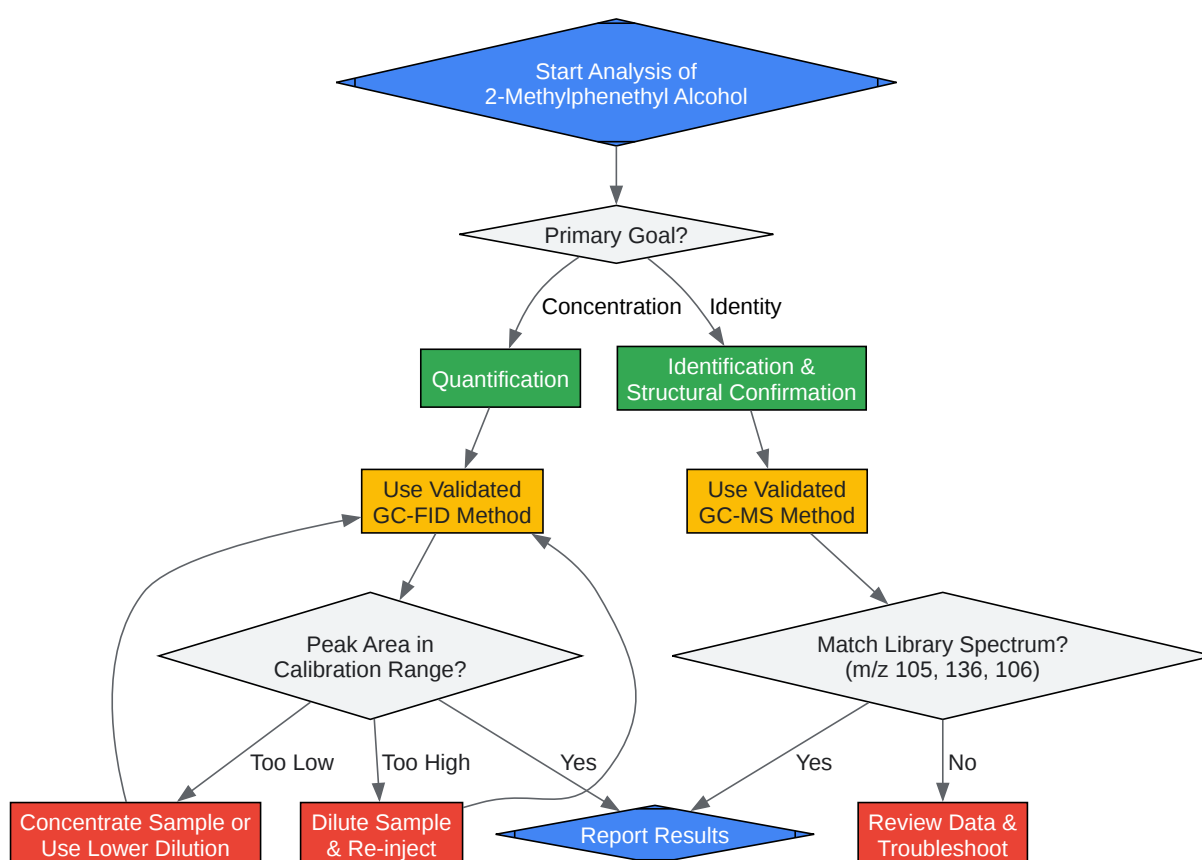


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Caption: General experimental workflow for GC analysis.

## Logical Decision Pathway

The choice between GC-FID and GC-MS and subsequent actions depends on the analytical goal and initial results.



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Caption: Decision-making logic for GC analysis.

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